4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-one
Overview
Description
4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-one is an organic compound with a complex structure that includes an aminoethyl group, a methylsulfanylmethyl group, and a dihydropyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrazolone core can be reduced to form corresponding alcohols.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-one involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the dihydropyrazolone core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Known for its use as a serine protease inhibitor.
4-(2-Aminoethyl)phenol: Used in the synthesis of pharmaceuticals and dyes.
5-(Methylsulfanylmethyl)-1,2-dihydropyrazol-3-one: A structurally related compound with similar chemical properties.
Uniqueness
4-(2-Aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-(2-aminoethyl)-5-(methylsulfanylmethyl)-1,2-dihydropyrazol-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3OS/c1-12-4-6-5(2-3-8)7(11)10-9-6/h2-4,8H2,1H3,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKOGYPYLIEEHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=C(C(=O)NN1)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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